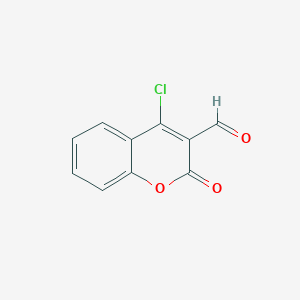

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

描述

Contextualization within the Chromene and Coumarin (B35378) Chemical Landscape

The core of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde is the coumarin scaffold. Coumarins (2H-chromen-2-ones) are a major class of naturally occurring and synthetic benzopyrones, characterized by a benzene (B151609) ring fused to an α-pyrone ring. thieme-connect.comresearchgate.net This fundamental structure is found in many plants and is responsible for a broad spectrum of biological activities. thieme-connect.com Both natural and synthetic coumarin derivatives are integral to drug design and medicinal chemistry, with established applications as anticoagulants, antibacterials, and antitumor agents. thieme-connect.comias.ac.in

Chromenes, the parent heterocyclic system from which coumarins are derived, also represent an important scaffold in organic and medicinal chemistry. nih.govfrontiersin.org The specific structure of this compound places it firmly within the coumarin subclass. The "2-oxo" designation indicates the lactone (cyclic ester) functionality that defines coumarins. The substituents at the 3- and 4-positions—a carbaldehyde (formyl) group and a chlorine atom, respectively—are not typically found in natural coumarins but are key to the compound's synthetic utility. These reactive sites allow chemists to elaborate the basic coumarin structure into more complex, fused heterocyclic systems.

| Property | Value |

|---|---|

| Synonyms | 4-Chloro-3-formylcoumarin, 3-Formyl-4-chlorocoumarin |

| Molecular Formula | C10H5ClO3 |

| Appearance | Yellow solid |

| CAS Number | 73546-21-1 |

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of this compound in contemporary research lies in its role as a multifaceted building block for organic synthesis. rsc.orgresearchgate.net The presence of two distinct reactive centers—the electrophilic aldehyde group at the C-3 position and the chlorine atom at the C-4 position, which can be readily displaced by nucleophiles—provides a gateway to a diverse range of chemical transformations.

This dual reactivity allows the compound to participate in numerous classical and modern synthetic protocols, including:

Condensation-Cyclization Reactions: The aldehyde group readily condenses with various nucleophiles, such as amidoximes, to initiate cyclization, leading to the formation of coumarin-fused pyrimidinones. thieme-connect.comthieme-connect.com

Multicomponent Reactions: It is a key reactant in one-pot, four-component reactions, for instance, with secondary amines, dialkyl acetylenedicarboxylates, and isocyanides to produce complex 3-furyl coumarin derivatives. ias.ac.in

Synthesis of Fused Heterocycles: Its reaction with aryl isocyanides leads to the unexpected but efficient formation of chromeno[4,3-b]quinolin-6-ones. rsc.org Similarly, reactions with hydroxylamine (B1172632) hydrochloride can yield a variety of products, including coumarino[3,4-d]isoxazoles, depending on the reaction conditions. orientjchem.orgresearchgate.net

Nucleophilic Substitution: The chlorine atom at the C-4 position is a good leaving group, enabling substitution reactions. For example, it reacts with morpholine (B109124) to yield 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde. mdpi.com

The synthetic applicability of 4-chloro-3-formylcoumarin has been explored over several decades, leading to the development of 5-, 6-, and 7-membered ring systems fused to the coumarin core. rsc.org These reactions are carried out using a variety of methodologies, from classical heating to microwave-assisted and organo-catalyzed protocols. rsc.orgresearchgate.net

| Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|

| Amidoximes | Coumarin-fused Pyrimidinones | thieme-connect.com |

| Secondary amines, dialkyl acetylenedicarboxylates, isocyanides | 3-Furyl Coumarins | ias.ac.in |

| Aryl isocyanides | Chromeno[4,3-b]quinolin-6-ones | rsc.org |

| Hydrazine (B178648) derivatives | 2-Aryl thieme-connect.combenzopyrano[4,3-c]pyrazol-4(2H)-ones | |

| Hydroxylamine hydrochloride | Coumarino[3,4-d]isoxazoles | orientjchem.org |

Historical Development and Initial Academic Investigations of this compound

The development of this compound is intrinsically linked to the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.org The initial synthesis and academic investigation of this compound stemmed from the application of this reaction to a readily available coumarin precursor, 4-hydroxycoumarin (B602359). scite.ai

The Vilsmeier-Haack reaction involves treating a substrate with a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.org In the case of 4-hydroxycoumarin, the reaction is not a simple formylation. Instead, it proceeds as a formylating chlorination. The hydroxyl group at the C-4 position is replaced by a chlorine atom, and a formyl (aldehyde) group is introduced at the C-3 position.

This transformation is highly efficient and provides direct access to the bifunctional 4-chloro-3-formylcoumarin scaffold from a simple starting material. researchgate.net Early kinetic studies of the Vilsmeier-Haack formylation of various coumarin derivatives helped to elucidate the mechanistic aspects of the reaction and established it as a convenient and superior method compared to other formylation techniques for these systems. lookchem.com This foundational work unlocked the potential of this compound as a versatile intermediate, paving the way for the extensive research into its synthetic applications that continues today. rsc.org

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLLQUGVEQADNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353262 | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50329-91-4 | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50329-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Precursor Chemistry of 4 Chloro 2 Oxo 2h Chromene 3 Carbaldehyde

Established Synthetic Pathways to 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde

The synthesis of this compound is predominantly accomplished using classic chemical reactions, with the Vilsmeier-Haack reaction being the most prominent and widely documented method.

Vilsmeier Reaction as a Primary Synthetic Route from 4-Hydroxycoumarin (B602359)

The Vilsmeier-Haack reaction stands as the principal and most efficient method for the synthesis of this compound. scite.aiarabjchem.org This reaction utilizes the readily available precursor, 4-hydroxycoumarin, and treats it with a Vilsmeier reagent, typically generated in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). scite.aiarabjchem.org The reaction results in the simultaneous formylation at the C-3 position and chlorination at the C-4 position of the coumarin (B35378) core, yielding the desired product. mdpi.com

The efficiency of the Vilsmeier-Haack synthesis of this compound is highly dependent on the reaction conditions. Key parameters such as temperature, reagent stoichiometry, and reaction time are crucial for maximizing yield and ensuring high purity of the final product.

One established protocol involves the careful, dropwise addition of phosphorus oxychloride to a cooled, stirred mixture of 4-hydroxycoumarin in anhydrous N,N-dimethylformamide. lookchem.com Maintaining a low initial temperature is critical during the formation of the Vilsmeier reagent to control the exothermic nature of the reaction. Following the initial addition, the reaction is typically stirred at room temperature before being heated to ensure the completion of the reaction. This controlled, multi-stage temperature profile has been shown to produce the target compound in good yields.

| Parameter | Condition | Purpose | Yield (%) |

| Precursor | 4-Hydroxycoumarin | Starting Material | - |

| Reagents | POCl₃, Anhydrous DMF | Vilsmeier Reagent Formation | - |

| Initial Temp. | -10°C to -5°C | Control exothermic reaction | - |

| Stirring | 1 hr at room temp., then 2 hrs at 60°C | Drive reaction to completion | 72 |

| Work-up | Poured into ice water | Precipitate product | - |

This table summarizes an optimized set of reaction conditions for the Vilsmeier-Haack synthesis of this compound.

The mechanism of the Vilsmeier-Haack reaction is a well-understood, two-part process involving the formation of an electrophilic iminium salt, followed by an electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent : In the first step, N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate (B84403) derivative to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. wikipedia.org

Electrophilic Substitution and Chlorination : The strategic precursor, 4-hydroxycoumarin, exists in tautomeric equilibrium with its keto form, 2,4-chromandione. The enol form is electron-rich and susceptible to electrophilic attack. The Vilsmeier reagent attacks the nucleophilic C-3 position of the 4-hydroxycoumarin ring. The resulting intermediate then undergoes cyclization and subsequent elimination, leading to the formylation at the C-3 position. Concurrently, the hydroxyl group at the C-4 position is substituted by a chlorine atom from the reaction medium, a transformation also facilitated by the phosphorus oxychloride. The reaction is completed upon aqueous work-up, which hydrolyzes the final iminium intermediate to the aldehyde. wikipedia.org

Alternative Synthetic Routes to the this compound Core

While the Vilsmeier-Haack reaction using 4-hydroxycoumarin is the dominant synthetic route, alternative strategies have been explored for constructing related 4-chloro-2H-chromene-3-carbaldehyde frameworks. One such approach utilizes a different class of precursors. For instance, the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde has been achieved starting from flavanone (B1672756) (2-phenylchroman-4-one). nih.gov In this reaction, flavanone is treated with phosphorus oxychloride and N,N-dimethylformamide. nih.gov This method demonstrates that the core 4-chloro-2H-chromene-3-carbaldehyde structure can be generated from chromanone-based precursors, offering an alternative pathway that varies the substituent at the C-2 position of the chromene ring.

Advanced Synthetic Approaches to this compound

To overcome the limitations of conventional heating methods, such as long reaction times and potential side-product formation, modern techniques like microwave-assisted synthesis have been applied to the production of chromene derivatives.

Microwave-Assisted Synthesis Protocols for this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govrasayanjournal.co.in The application of microwave irradiation to the Vilsmeier-Haack reaction for the synthesis of coumarin and chromene derivatives has been shown to be highly effective. mdpi.com

While a specific microwave-assisted protocol for the title compound is not extensively detailed, the synthesis of structurally similar compounds, such as 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, has been successfully performed using microwave assistance. mdpi.com In these protocols, the reactants are subjected to microwave irradiation in a suitable solvent, which rapidly heats the mixture to the target temperature, thereby accelerating the rate of reaction. researchgate.net The advantages of this approach are evident when comparing reaction times and yields with conventional heating methods.

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional | 4-7 hours (reflux) | Good | mdpi.com |

| Microwave-Assisted | 8-10 minutes | Good | mdpi.com |

This table provides a general comparison of conventional and microwave-assisted methods for the synthesis of related chromene derivatives, highlighting the significant reduction in reaction time offered by microwave technology.

The efficiency of MAOS stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional oil baths. nih.gov This technology presents a promising avenue for the optimized, high-throughput synthesis of this compound.

Catalytic Methodologies for Enhanced Efficiency in this compound Preparation

While the Vilsmeier-Haack reaction is a robust and frequently employed method for the synthesis of the precursor to this compound, it traditionally relies on stoichiometric quantities of reagents, such as phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). scite.ai These reagents react to form the Vilsmeier reagent, an electrophilic iminium salt, which then acts as the formylating agent. organic-chemistry.org

Formylation of the Precursor : 4-hydroxycoumarin is reacted with the Vilsmeier reagent (prepared from POCl₃ and DMF) to yield 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. researchgate.netresearchgate.net

Chlorination : The hydroxyl group at the 4-position is subsequently replaced with a chlorine atom. This is often achieved concurrently during the Vilsmeier-Haack reaction work-up or as a distinct step.

Detailed research into specifically catalytic methodologies designed to enhance the efficiency of the direct synthesis of this compound is not extensively documented in the reviewed scientific literature. The conventional Vilsmeier-Haack approach is predominantly presented as a stoichiometric process.

However, the broader field of organic synthesis has seen the development of catalytic approaches for other transformations involving coumarin derivatives. For instance, catalysts such as pyridine (B92270) or piperidine (B6355638) have been utilized for the acetylation of 4-hydroxycoumarin. researchgate.netsciepub.com Furthermore, palladium on activated charcoal has been employed in the synthesis of the 4-hydroxycoumarin precursor itself, specifically for the cleavage of a 4-allyl coumarinyl ether. sciepub.com

Despite these advances in related areas, specific data on the use of catalysts to improve the yield, reduce reaction times, or lower the environmental impact of the Vilsmeier-Haack formylation of 4-hydroxycoumarin and its subsequent chlorination remains limited. The development of efficient catalytic systems for this particular transformation represents an area for potential future research to align with the principles of green chemistry.

Reactivity, Derivatization, and Advanced Chemical Transformations of 4 Chloro 2 Oxo 2h Chromene 3 Carbaldehyde

Nucleophilic Addition Reactions at the Aldehyde Moiety of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde

Nucleophilic addition is a cornerstone reaction for aldehydes and ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. For this compound, this reactivity is harnessed to synthesize a wide range of derivatives, including Schiff bases, imines, and products of various condensation reactions.

The reaction of this compound with primary amines is a classic example of nucleophilic addition followed by elimination, resulting in the formation of imines, commonly known as Schiff bases. This transformation involves the initial nucleophilic attack of the amine on the aldehyde carbon, forming a transient carbinolamine intermediate. Subsequent acid- or base-catalyzed dehydration of this intermediate yields the stable C=N double bond characteristic of an imine. This reaction is highly versatile and provides a straightforward method for introducing diverse functionalities into the coumarin (B35378) scaffold.

The formation of imines is a reversible process, and as such, can be subject to either kinetic or thermodynamic control. In a system with multiple competing amines and aldehydes, a dynamic covalent library (DCL) of imines can be generated. The initial product distribution in such a system is governed by the rates of reaction (kinetic control), where the fastest-forming imine will predominate. Over time, the system will equilibrate to favor the most thermodynamically stable imine (thermodynamic control).

Factors such as the nature of the solvent, temperature, and the presence of catalysts can influence whether the kinetic or thermodynamic product is favored. For instance, in some dynamic imine libraries, one product may form rapidly but be less stable, while another forms more slowly but has greater thermodynamic stability. By adjusting reaction conditions, it is possible to selectively isolate either the kinetic or the thermodynamic adduct.

A variety of anilines and other primary amines have been successfully reacted with this compound to produce a series of Schiff base derivatives. The electronic and steric properties of the substituent on the aniline (B41778) ring can significantly influence the reaction rate and the properties of the resulting imine. Electron-donating groups on the aniline can increase the nucleophilicity of the amine, potentially accelerating the initial addition step. Conversely, electron-withdrawing groups may slow the reaction.

The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective aniline in a suitable solvent, such as rectified spirit, often with a catalytic amount of acid. The absence of the aldehydic proton signal in the ¹H NMR spectrum of the product confirms the formation of the Schiff base.

Table 1: Examples of Schiff Bases Synthesized from this compound and Various Anilines

| Entry | Aniline Substituent | Resulting Schiff Base Name |

| 1 | 4-Methyl | 4-chloro-3-(((4-methylphenyl)imino)methyl)-2H-chromen-2-one |

| 2 | 4-Methoxy | 4-chloro-3-(((4-methoxyphenyl)imino)methyl)-2H-chromen-2-one |

| 3 | 4-Chloro | 4-chloro-3-(((4-chlorophenyl)imino)methyl)-2H-chromen-2-one |

| 4 | 4-Bromo | 4-chloro-3-(((4-bromophenyl)imino)methyl)-2H-chromen-2-one |

| 5 | 4-Nitro | 4-chloro-3-(((4-nitrophenyl)imino)methyl)-2H-chromen-2-one |

| 6 | 2-Methyl | 4-chloro-3-(((2-methylphenyl)imino)methyl)-2H-chromen-2-one |

| 7 | 2-Chloro | 4-chloro-3-(((2-chlorophenyl)imino)methyl)-2H-chromen-2-one |

| 8 | 2,4-Dichloro | 4-chloro-3-(((2,4-dichlorophenyl)imino)methyl)-2H-chromen-2-one |

| 9 | 3-Nitro | 4-chloro-3-(((3-nitrophenyl)imino)methyl)-2H-chromen-2-one |

Beyond imine formation, the aldehyde group of this compound is a versatile handle for various condensation reactions, which are critical for carbon-carbon bond formation and the construction of more elaborate molecular architectures.

Information regarding the specific cyclocondensation of this compound with 1,3-butadienes, such as in an oxo-Diels-Alder reaction, is not extensively detailed in the reviewed literature. The oxo-Diels-Alder reaction is a variant of the Diels-Alder reaction where an aldehyde reacts with a diene to form a dihydropyran ring. wikipedia.org While this type of reaction is a powerful tool in organic synthesis for creating six-membered heterocyclic systems, specific examples involving this compound as the dienophile were not found.

The Knoevenagel condensation is a fundamental organic reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. This reaction is a reliable method for forming new carbon-carbon double bonds. The aldehyde group of this compound readily participates in Knoevenagel condensations.

The mechanism involves the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. A variety of active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can be employed in this reaction, leading to a diverse range of functionalized coumarin derivatives. These products are often valuable intermediates for the synthesis of more complex molecules.

Table 2: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Weak Base (e.g., piperidine (B6355638), pyridine) | 2-((4-chloro-2-oxo-2H-chromen-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Weak Base (e.g., piperidine, pyridine) | Ethyl 2-cyano-3-(4-chloro-2-oxo-2H-chromen-3-yl)acrylate |

| Diethyl Malonate | Weak Base (e.g., piperidine, pyridine) | Diethyl 2-((4-chloro-2-oxo-2H-chromen-3-yl)methylene)malonate |

Aldol (B89426) Reactions and Related Carbonyl Additions of this compound

The aldehyde functional group at the C-3 position of this compound is a prime site for carbon-carbon bond formation through aldol reactions and other related carbonyl additions. wikipedia.org In a typical aldol reaction, the enolate of an aldehyde or ketone attacks the carbonyl carbon of another molecule to form a β-hydroxy aldehyde or ketone. organic-chemistry.org This classic reaction can be catalyzed by either acid or base. wikipedia.org

The presence of the electron-withdrawing coumarin ring system enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for facile reactions with a variety of enolates or their equivalents.

Crossed aldol reactions, where the coumarin derivative reacts with a different carbonyl compound, can lead to a mixture of products if both reactants can form an enolate. wikipedia.org To achieve selectivity, reactions are often designed where the partner carbonyl compound, such as benzaldehyde, lacks α-hydrogens and thus cannot self-condense. wikipedia.org The resulting aldol addition products can subsequently undergo dehydration to yield α,β-unsaturated carbonyl compounds, further expanding the synthetic utility of the initial coumarin aldehyde. wikipedia.org

Substitution Reactions Involving the Chloro Group of this compound

The chlorine atom at the C-4 position of the chromene ring is a key functional handle for introducing a wide range of substituents through nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution Pathways

A diverse array of nucleophiles, particularly primary and secondary amines, can readily displace the chloro group to furnish a variety of 4-substituted-2-oxo-2H-chromene-3-carbaldehydes. For instance, the reaction with morpholine (B109124) proceeds by adding a solution of morpholine in dichloromethane (B109758) to an ice-cooled mixture of this compound, also in dichloromethane. mdpi.com This straightforward substitution provides access to compounds with potential biological activities. The fusion of different aromatic heterocycles with the coumarin at its 3,4-position is a valuable strategy for generating novel molecules with diverse biological activities. semanticscholar.org

The following table summarizes representative reactions with various amines:

| Nucleophile | Reagent | Product |

| Morpholine | This compound | 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde |

The displacement of the chloro group is a powerful tool for the synthesis of a wide range of functionalized coumarin derivatives. scielo.org.za This strategy has been employed to introduce various functionalities that can modulate the electronic properties and biological activity of the coumarin scaffold. The synthesis of coumarin derivatives can be achieved through various established methods, including the Pechmann, Perkin, Knoevenagel, Reformatsky, and Wittig reactions. scielo.org.za The development of new synthetic pathways to create active coumarins containing heterocyclic moieties has garnered significant interest from researchers. semanticscholar.org

Multi-component Reaction Strategies Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. This compound is an excellent substrate for such reactions due to its dual reactive sites: the aldehyde and the chloro-substituted carbon.

Passerini Three-Component Reaction for α-Acyloxy Amide Synthesis

The Passerini three-component reaction (P-3CR) is a classic MCR that involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction, first reported by Mario Passerini in 1921, is a powerful tool for rapidly generating molecular diversity. wikipedia.orgnumberanalytics.commdpi.com

In the context of this compound, the aldehyde functionality readily participates in the Passerini reaction. The reaction proceeds by the initial interaction of the isocyanide with the aldehyde, followed by the addition of a carboxylic acid to yield the final α-acyloxy amide product. numberanalytics.com The reaction is typically conducted in aprotic solvents and at high concentrations of the reactants. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the isocyanide on the carbonyl carbon of the aldehyde, forming a zwitterionic intermediate. numberanalytics.com This is followed by protonation by the carboxylic acid and a subsequent Mumm rearrangement to give the final product. numberanalytics.com The Passerini reaction has found wide application in the synthesis of various compounds, including natural products and pharmaceuticals. numberanalytics.com

An unexpected reaction course has been observed when aryl isocyanides react with this compound, leading to the formation of chromeno[4,3-b]quinolin-6-ones in good yields. rsc.org

Integration into Other Multi-component Reaction Systems for Diversification

The strategic use of this compound in multi-component reactions (MCRs) provides an efficient pathway for the rapid assembly of complex molecular architectures. MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.govnih.govbeilstein-journals.org This approach is highly valued for its atom economy, operational simplicity, and ability to generate diverse chemical libraries. nih.gov

The reactivity of the aldehyde and the chloro-substituent on the coumarin scaffold makes this compound a versatile building block in MCRs. For instance, it can participate in reactions leading to the formation of highly functionalized chromene derivatives. jcsp.org.pk One notable application involves a one-pot, three-component reaction for the synthesis of 5-oxo-4,5-dihydropyrano-[3,2-c]-chromene and tetrahydro-4H-chromene derivatives, which are recognized for a wide array of biological activities. jcsp.org.pk In such systems, the aldehyde group typically undergoes an initial Knoevenagel condensation with an active methylene compound, followed by a Michael addition and subsequent cyclization.

Microwave-assisted MCRs have also been employed to synthesize complex conjugates starting from related chromene-carbaldehyde intermediates, demonstrating the compound's utility in modern synthetic methodologies that aim for efficiency and reduced reaction times. mdpi.com The ability to generate structurally diverse and complex molecules from readily available starting materials underscores the importance of integrating this compound into MCR-based synthetic strategies. nih.gov

Heterocyclization Reactions Derived from this compound

The dual reactivity of the formyl group and the chlorine atom at adjacent positions of the coumarin core makes this compound an exceptional precursor for a variety of heterocyclization reactions. These transformations lead to the formation of fused heterocyclic systems, where the coumarin moiety is annulated with another heterocyclic ring, resulting in novel scaffolds with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

Synthesis of Coumarin-Triazole Hybrids

The synthesis of molecules incorporating both coumarin and 1,2,3-triazole rings has attracted significant interest due to the broad spectrum of biological activities associated with these individual heterocycles. nih.goviyte.edu.tr this compound serves as a key starting material for creating α,β-unsaturated carbonyl-linked coumarin-1,2,3-triazole conjugates. acu.edu.in

The typical synthetic route involves a base-catalyzed Claisen-Schmidt condensation reaction. In this process, this compound is reacted with a suitable triazole derivative containing an active methyl or methylene group, such as 1-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones. acu.edu.in The reaction is generally carried out in a solvent like ethanol (B145695) with a base catalyst, such as aqueous potassium hydroxide, and can be performed under conventional heating or microwave irradiation to afford the target hybrid molecules. acu.edu.in

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) (Conventional) | Yield (%) (Microwave) | Ref |

| This compound | 1-(1-Phenyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | aq. KOH, Ethyl alcohol, Stirred at RT | (E)-3-(4-chloro-2-oxo-2H-chromen-3-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | 70 | 64 | acu.edu.in |

| This compound | 1-(1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | aq. KOH, Ethyl alcohol, Stirred at RT | (E)-3-(4-chloro-2-oxo-2H-chromen-3-yl)-1-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | 68 | 61 | acu.edu.in |

| This compound | 1-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | aq. KOH, Ethyl alcohol, Stirred at RT | (E)-1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-chloro-2-oxo-2H-chromen-3-yl)prop-2-en-1-one | 64 | 58 | acu.edu.in |

| This compound | 1-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | aq. KOH, Ethyl alcohol, Stirred at RT | (E)-3-(4-chloro-2-oxo-2H-chromen-3-yl)-1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | 66 | 59 | acu.edu.in |

Formation of Chromenoquinolinones

The reaction of this compound with aryl isocyanides leads to the facile synthesis of chromeno[4,3-b]quinolin-6-ones in good yields. rsc.orgresearchgate.net This transformation represents an unexpected and valuable route to complex, fused heterocyclic systems. The reaction proceeds through a cascade mechanism initiated by the nucleophilic attack of the isocyanide carbon on the aldehyde group, followed by an intramolecular cyclization and rearrangement, ultimately forming the quinolinone ring fused to the coumarin core. rsc.org This method provides a direct pathway to a scaffold that is otherwise challenging to synthesize. rsc.orgresearchgate.net

| Aryl Isocyanide Reactant | Product | Yield (%) | Ref |

| 1-Isocyano-4-methylbenzene | 2-Methylchromeno[4,3-b]quinolin-6(7H)-one | 85 | rsc.org |

| 1-Isocyano-4-methoxybenzene | 2-Methoxychromeno[4,3-b]quinolin-6(7H)-one | 82 | rsc.org |

| 1-Chloro-4-isocyanobenzene | 2-Chlorochromeno[4,3-b]quinolin-6(7H)-one | 80 | rsc.org |

| 1-Isocyano-4-nitrobenzene | 2-Nitrochromeno[4,3-b]quinolin-6(7H)-one | 75 | rsc.org |

Preparation of Pyrazole-Fused Chromenes

This compound is a key precursor for the synthesis of pyrazole-fused chromene systems, specifically chromen[4,3-c]pyrazol-4-ones. mdpi.com The synthesis is achieved through the reaction of the title compound with various hydrazine (B178648) derivatives. mdpi.com The reaction typically involves heating the reactants in a solvent such as ethanol. The process occurs via an initial condensation of the hydrazine with the aldehyde group to form a hydrazone intermediate, which then undergoes an intramolecular nucleophilic substitution, where the secondary amine of the hydrazone displaces the chlorine atom at the C-4 position of the coumarin ring to form the fused pyrazole (B372694) ring. mdpi.com This method allows for the generation of a library of substituted chromen[4,3-c]pyrazol-4-ones in high yields and short reaction times. mdpi.com

| Hydrazine Reactant | Solvent | Conditions | Product | Yield (%) | Ref |

| Hydrazine hydrate | Ethanol | Reflux, 2h | 1H-Chromeno[4,3-c]pyrazol-4(1H)-one | 89 | mdpi.com |

| Phenylhydrazine | Ethanol | Reflux, 2h | 1-Phenyl-1H-chromeno[4,3-c]pyrazol-4(1H)-one | 85 | mdpi.com |

| 4-Nitrophenylhydrazine | Ethanol | Reflux, 2h | 1-(4-Nitrophenyl)-1H-chromeno[4,3-c]pyrazol-4(1H)-one | 78 | mdpi.com |

| 2,4-Dinitrophenylhydrazine | Ethanol | Reflux, 2h | 1-(2,4-Dinitrophenyl)-1H-chromeno[4,3-c]pyrazol-4(1H)-one | 67 | mdpi.com |

Synthesis of Dibenzo[b,d]pyran-6-ones

Dibenzo[b,d]pyran-6-ones, also known as urolithins, represent an important structural motif found in natural products with significant pharmacological properties. nih.gov While direct synthesis from this compound is not the most common route, related multi-component domino reactions have been developed that afford these structures. nih.gov These complex transformations often involve the in-situ generation of diene and dienophile components that participate in a key inverse electron demand Diels-Alder (IEDDA) reaction. nih.gov Strategies such as a [3+3] cyclization followed by a Suzuki cross-coupling have also been reported for accessing these scaffolds, highlighting the modularity of synthetic approaches in this area. researchgate.netresearchgate.net The versatility of chromene derivatives suggests their potential as precursors in innovative synthetic routes toward these valuable compounds.

Novel Heterocyclic Scaffolds and Ring Systems Derived from this compound

The unique arrangement of functional groups in this compound makes it a valuable intermediate for the synthesis of a wide range of novel heterocyclic scaffolds and ring systems beyond those previously mentioned. mdpi.comnih.govnih.gov The reactivity of the chloro, aldehyde, and lactone functionalities can be selectively exploited to build molecular complexity.

For example, nucleophilic substitution of the chlorine atom with various amines, such as morpholine, leads to the formation of 4-amino-2-oxo-2H-chromene-3-carbaldehyde derivatives. researchgate.netmdpi.com These products retain the reactive aldehyde group, which can be further functionalized. For instance, reaction with 4-(4-aminophenyl)morpholin-3-one (B139978) results in a nucleophilic substitution to yield a highly functionalized heterocyclic library. researchgate.net

Exploration of Biological Activities and Pharmacological Potentials of 4 Chloro 2 Oxo 2h Chromene 3 Carbaldehyde and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have explored their efficacy against a range of pathogenic bacteria and fungi, revealing promising results that warrant further research.

The antibacterial potential of compounds derived from the this compound framework has been demonstrated against both Gram-positive and Gram-negative bacteria.

One study focused on the synthesis of 2-oxo-4-(phenylamino)-2H-chromene-3-carbaldehyde, derived from this compound. This derivative was tested for its in vitro antibacterial activity against three bacterial strains: Hafnia alvei, Pseudomonas aeruginosa, and Enterobacter cloacae. The biological evaluation showed that the compound exhibited moderate activity against all three tested bacteria when compared with the standard drug novobiocin. researchgate.net

In another research effort, derivatives were synthesized from 4-Amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde. The antibacterial activity of these synthesized compounds was evaluated against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, and the Gram-negative bacterium E. coli. The study revealed that the compounds demonstrated both bacteriostatic and bactericidal activity against these strains. rajpub.comconsensus.app The activity was tested at concentrations of 2mg/ml, 3mg/ml, and 5mg/ml and compared with standard drugs streptomycin (B1217042) and cefalexine. rajpub.com

Similarly, new derivatives synthesized from 4-Chloro-chromen-2-one were evaluated for their antibacterial properties against Staphylococcus aureus, E. coli, and Klebsiella. These compounds also showed bacteriostatic and bactericidal effects, with their activity compared against streptomycin at concentrations of 1mg/ml, 3mg/ml, and 5mg/ml. orientjchem.org

| Derivative Class | Tested Bacterial Strains | Observed Activity | Reference Standard(s) | Source |

|---|---|---|---|---|

| 2-oxo-4-(phenylamino)-2H-chromene-3-carbaldehyde | Hafnia alvei, Pseudomonas aeruginosa, Enterobacter cloacae | Moderate activity | Novobiocin | researchgate.net |

| Derivatives of 4-Amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde | Staphylococcus aureus, Bacillus cereus (Gram-positive); E. coli (Gram-negative) | Bacteriostatic and bactericidal activity | Streptomycin, Cefalexine | rajpub.comconsensus.app |

| Derivatives of 4-Chloro-chromen-2-one | Staphylococcus aureus (Gram-positive); E. coli, Klebsiella (Gram-negative) | Bacteriostatic and bactericidal activity | Streptomycin | orientjchem.org |

The chromene scaffold is also a key feature in compounds investigated for their antifungal properties. Research into 2-amino-4H-benzochromene-3-carbonitrile derivatives has shown significant activity against a variety of fungal species. One particular derivative, 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile, demonstrated the most potent antifungal activity against Aspergillus clavatus, Candida glabrata, Candida dubliniensis, Candida albicans, and Candida tropicalis, with minimum inhibitory concentrations (MICs) ranging from 8 to ≤128 µg/mL. researchgate.net

Other derivatives in the same series, such as 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[f]chromen-3-carbonitrile and 2-amino-4-(4-isopropylphenyl)-4H-benzo[f]chromen-3-carbonitrile, also displayed significant inhibitory effects, particularly against Epidermophyton floccosum. researchgate.net These findings highlight the potential of the chromene nucleus in developing new antifungal agents, especially as resistance to existing drugs becomes more prevalent. researchgate.net

| Derivative Name | Tested Fungal Strains | Activity/MIC Range | Source |

|---|---|---|---|

| 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile | Aspergillus clavatus, Candida glabrata, Candida dubliniensis, Candida albicans, Candida tropicalis | Most active in series; MICs from 8 to ≤128 µg/mL | researchgate.net |

| 2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[f]chromen-3-carbonitrile | Epidermophyton floccosum | Significant inhibitory activity | researchgate.net |

| 2-amino-4-(4-isopropylphenyl)-4H-benzo[f]chromen-3-carbonitrile | Epidermophyton floccosum | Significant inhibitory activity | researchgate.net |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For chromene derivatives, the nature and position of substituents on the heterocyclic ring system significantly influence their biological activity.

The general chromene scaffold is recognized for a variety of biological activities, and SAR analyses help in designing more potent analogs. nih.gov For instance, in a series of flavanone-chromene hybrids, the antimicrobial activity was found to be dependent on the substitution pattern. One derivative, in particular, showed moderate activity compared to the standard drug isoniazid. mdpi.com The analysis of such derivatives helps to identify the key structural features responsible for their antimicrobial effects, guiding the synthesis of new compounds with enhanced efficacy. The presence of specific functional groups, such as amino and phenylamino (B1219803) moieties, or the addition of other heterocyclic rings, can modulate the antibacterial and antifungal properties of the parent chromene structure. researchgate.netresearchgate.net

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. Consequently, the discovery of compounds with antioxidant properties is of great interest. This compound and its derivatives have been identified as having potential antioxidant capabilities. smolecule.com

The primary mechanism by which many antioxidants function is through free radical scavenging. This involves donating an electron or hydrogen atom to a highly reactive free radical, thereby stabilizing it and preventing it from causing cellular damage. The antioxidant activity of chromene derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. biointerfaceresearch.com The DPPH radical is a stable free radical that shows a characteristic deep violet color in solution, which turns yellow upon accepting a hydrogen or electron from an antioxidant. biointerfaceresearch.com

Studies on various 4H-chromene derivatives have demonstrated their ability to act as good radical scavengers. biointerfaceresearch.com The antioxidant capacity of these compounds is often attributed to the presence of phenolic and flavonoid-like structures, which are known to be effective free radical scavengers. nih.gov The specific chemical structure of the chromene derivative, including the type and position of substituents, influences its ability to donate hydrogen atoms and neutralize free radicals. nih.gov

To validate the antioxidant potential of new compounds, their activity is typically compared against well-known reference antioxidants. In studies involving novel 4H-chromene derivatives, ascorbic acid (Vitamin C) is commonly used as a standard. biointerfaceresearch.com

Research has shown that synthesized 4H-chromene compounds exhibit good antioxidant activity in the DPPH assay when compared to ascorbic acid. biointerfaceresearch.com In one study, a series of coumarinic chalcones derived from 3-formyl-4-chlorocoumarin were tested for their antioxidant properties, and their IC50 values (the concentration required to scavenge 50% of DPPH radicals) were determined. mdpi.com Certain derivatives showed potent antioxidant activity, with one compound being identified as the most active in the study. mdpi.com Such comparative analyses are essential for quantifying the efficacy of new derivatives and identifying promising candidates for further development as antioxidant agents.

| Derivative Class | Assay Method | Observed Activity | Reference Standard | Source |

|---|---|---|---|---|

| Novel 4H-chromene derivatives | DPPH radical scavenging | Good antioxidant activity | Ascorbic Acid | biointerfaceresearch.com |

| Coumarinic chalcones | DPPH radical scavenging | Potent antioxidant activity (IC50 values determined) | Not specified | mdpi.com |

Anti-inflammatory Effects and Underlying Molecular Mechanisms

Derivatives of this compound have been investigated for their potential to mitigate inflammation. Studies on condensed 4-chloro-2,2-dialkyl chromene-3-carbaldehyde derivatives, such as new hydrazono, thiosemicarbazono, and oximo chromenes, have shown notable anti-inflammatory activity. researchgate.net When tested, these compounds were compared against indomethacin, a standard anti-inflammatory drug. researchgate.net The research also involved assessing the ulcerogenic score of these new products, an important consideration in the development of anti-inflammatory agents. researchgate.net While preliminary studies suggest these anti-inflammatory properties, further research is required to fully elucidate the underlying molecular mechanisms. smolecule.com Some research has also extended to evaluating related furochromone derivatives for their inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5/15), enzymes that are critically involved in the inflammatory cascade. nih.gov

Investigation of Potential Anticancer Properties of this compound Derivatives

The chromene scaffold is a recognized pharmacophore in the design of anticancer agents, and derivatives of this compound have shown promising cytotoxic activity against various human cancer cell lines. orientjchem.orgnih.gov These compounds exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and interruption of tumor vasculature. orientjchem.orgnih.govrsc.org

Research has identified several derivatives with significant anticancer potency. For instance, certain 4H-chromene analogs demonstrated remarkable activity against breast cancer cell lines (MCF-7 and Hs578T) by inhibiting tubulin polymerization, which in turn arrests cells in the G2/M phase of the cell cycle and reduces cell proliferation. nih.gov Similarly, newly prepared chromeno[2,3-d]pyrimidinone derivatives were found to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in triple-negative breast cancer (TNBC) cells, with IC₅₀ values in the low micromolar range. rsc.org

The cytotoxic effects of various derivatives have been systematically evaluated against a panel of human cancer cell lines. The results, often presented as IC₅₀ (half-maximal inhibitory concentration) or Growth Inhibition Percent (GIP), highlight the structure-activity relationships and the potential of these compounds as therapeutic candidates. nih.govresearchgate.net

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Thiadiazole/Thiazole-Coumarin Hybrids | Melanoma (MDA-MB-435) | Lethality effect (Growth Percent: -47.47) | nih.govresearchgate.net |

| Thiadiazole/Thiazole-Coumarin Hybrids | Renal Cancer (A498) | Lethality effect (Growth Percent: -6.20) | nih.govresearchgate.net |

| Thiadiazole/Thiazole-Coumarin Hybrids | Colon Cancer (HCT-116) | High Growth Inhibition Percent (GIP) | nih.govresearchgate.net |

| Chromeno[2,3-d]pyrimidinones | Triple-Negative Breast Cancer (TNBC) | Low micromolar IC₅₀ values | rsc.org |

| Azo Chromophores | HCT-116, MCF-7, HepG-2 | IC₅₀ range of 0.3 to 2 µg/mL | nih.gov |

| Hydantoin derivative with 6-bromo-2-methyl-2H-chromene core | Leukemia (K562) | IC₅₀ value of 10.6 µM | orientjchem.org |

| Hydantoin derivative with 6-bromo-2-methyl-2H-chromene core | Breast Adenocarcinoma (MCF-7) | IC₅₀ value of 15.3 µM | orientjchem.org |

Enzyme Inhibition Studies

The biological activity of this compound derivatives extends to the inhibition of various enzymes implicated in disease. This inhibitory action is a key mechanism behind their therapeutic potential.

Carbonic Anhydrase Inhibition : A series of chromene-based sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov Certain derivatives showed potent and selective inhibition against these cancer-related enzymes, with inhibition constants (Kᵢ) in the nanomolar range, sometimes exceeding the activity of the reference drug acetazolamide. nih.gov

α-Glucosidase Inhibition : As analogs of naturally occurring flavonoids, novel arylchromene derivatives have been identified as potent inhibitors of α-glucosidase. nih.gov One lead compound was found to inhibit yeast α-glucosidase with an IC₅₀ of 62.26 µM, demonstrating its potential for managing postprandial hyperglycemia. nih.gov

Other Enzymes : Studies have also shown that various chromene derivatives can moderately inhibit tyrosinase. nih.gov Furthermore, related furochromone compounds have been assessed for their ability to inhibit cholinesterases (AChE and BChE), β-secretase, COX-2, and lipoxygenases, highlighting their potential as multi-target agents for complex diseases like Alzheimer's. nih.gov

| Enzyme Target | Derivative Class | Inhibitory Activity (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II (hCA II) | 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide derivative | Kᵢ = 7.5 nM | nih.gov |

| Carbonic Anhydrase IX (hCA IX) | Unsubstituted 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | Potent inhibition, more active than Acetazolamide | nih.gov |

| α-Glucosidase (yeast) | 2-aryl-4H-chromene derivative | IC₅₀ = 62.26 µM | nih.gov |

| Tyrosinase | 4H-chromene analogs | Moderate inhibition (IC₅₀ range: 3.50–12.20 mM) | nih.gov |

| Acetylcholinesterase (AChE) | 4-fluorophenyl-substituted hydrazone derivative | IC₅₀ = 18.1 µM | nih.gov |

Interaction Studies with Biological Targets and Macromolecules (e.g., Protein Binding)

To understand the mechanisms of action at a molecular level, computational studies are frequently employed to investigate the interactions between chromene derivatives and their biological targets. Molecular docking is a key technique used to predict the binding modes and affinities of these compounds within the active sites of proteins.

For instance, docking experiments have been performed to elucidate how chromene derivatives bind to the ATP-binding pocket of the DNA gyrase B enzyme, explaining their antimicrobial activity. islandarchives.ca In the context of enzyme inhibition, molecular modeling has been used to investigate the binding mechanism of chromene-based sulfonamides within the active site of human carbonic anhydrase IX. nih.gov Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors. nih.gov Furthermore, molecular dynamics simulations and DFT (Density Functional Theory) studies have been conducted to analyze the tendency of these compounds to bind with protein active sites and to understand their molecular electrostatic potential, which governs their interactions. researchgate.net

In Vitro and In Vivo Methodologies for Biological Activity Assessment

A combination of in vitro and in vivo methods is essential for the comprehensive biological evaluation of this compound derivatives.

In Vitro Methodologies:

Anticancer Screening: The primary assessment of anticancer potential is typically conducted using a panel of human cancer cell lines. ekb.eg The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a widely used colorimetric method to determine cell viability and the cytotoxic effects of compounds. orientjchem.orgresearchgate.net Other assays are used to study specific mechanisms, such as those for cell cycle analysis and apoptosis induction. rsc.org

Antimicrobial Testing: The antimicrobial activity is evaluated against various strains of Gram-positive and Gram-negative bacteria and fungi. islandarchives.ca Standard methods include the agar (B569324) well diffusion technique to determine zones of inhibition and subsequent tests to establish the Minimum Inhibitory Concentration (MIC). islandarchives.ca

Enzyme Inhibition Assays: Specific enzymatic assays are used to quantify the inhibitory potency of the derivatives against target enzymes like α-glucosidase, carbonic anhydrases, and cholinesterases. nih.govnih.gov

In Vivo Methodologies:

Animal Models: To confirm the biological activity observed in vitro, studies are conducted in animal models. For example, the ability of α-glucosidase inhibitors to prevent postprandial hyperglycemia has been demonstrated in rats. nih.gov Anti-inflammatory activity is also commonly tested in rodent models. researchgate.net

Tumor Growth Models: The in vivo anticancer efficacy can be assessed using models such as the chick chorioallantoic membrane (CAM) model, which allows for the observation of a compound's ability to inhibit tumor growth and induce regression. rsc.org

These integrated methodologies provide a robust framework for identifying and optimizing promising derivatives of this compound for further therapeutic development.

Advanced Research Applications and Methodological Contributions of 4 Chloro 2 Oxo 2h Chromene 3 Carbaldehyde

Role in Advanced Organic Synthesis and Reaction Methodology Development

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde serves as a versatile building block in advanced organic synthesis due to its reactive functional groups. The presence of an aldehyde, a chloro group, and a coumarin (B35378) core allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Its utility as an important intermediate has been noted in both organic synthesis and materials science.

One notable application is in the synthesis of chromeno[4,3-b]quinolin-6-ones. An unexpected reaction between aryl isocyanides and this compound has been shown to produce these quinolinone derivatives in good yields. rsc.org This highlights the compound's role in the development of novel reaction methodologies for constructing fused heterocyclic systems.

Furthermore, the aldehyde group makes it a key component in condensation reactions. For instance, it can be condensed with cyanoacetohydrazide to produce N′-[(4-Chloro-2-oxo-2H-chromen-3-yl)methylene]-2-cyanoacetohydrazide in excellent yield. researchgate.net This intermediate can then be utilized to synthesize a range of novel coumarin and heterocycle-fused coumarin derivatives. researchgate.net The reactivity of the chloro group allows for nucleophilic substitution reactions, further expanding its synthetic utility. For example, reaction with morpholine (B109124) can yield 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde. mdpi.com

The compound is also a precursor in the synthesis of various other heterocyclic systems. It has been used to prepare hydrazono, thiosemicarbazono, and oximo chromenes through reactions with hydrazine (B178648), aromatic hydrazine, thiosemicarbazide, and hydroxylamine (B1172632) hydrochloride. researchgate.net These reactions demonstrate its role as a versatile platform for generating diverse molecular scaffolds.

Contributions to Materials Science and Development of Fluorescent Probes

The chromophoric nature of the this compound scaffold makes it a compound of interest in materials science, particularly in the development of fluorescent probes. Its inherent fluorescence can be modulated through chemical modifications, allowing for the design of sensors for various applications, including biological imaging. The coumarin nucleus is a well-known fluorophore, and derivatives of this compound can be synthesized to exhibit specific photophysical properties.

Chemoinformatic and Computational Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking studies have been employed to investigate the interactions of derivatives of this compound with various biological targets. These computational methods provide insights into the binding modes and affinities of these compounds, guiding the design of new molecules with specific biological activities.

For example, derivatives of N′-[(4-Chloro-2-oxo-2H-chromen-3-yl)methylene]-2-cyanoacetohydrazide have been subjected to molecular docking studies to understand their interactions with biological targets. researchgate.net Similarly, coumarin-linked 2-phenylbenzimidazole (B57529) derivatives synthesized from this precursor have been studied using molecular docking to explore their interactions with α-glucosidase. researchgate.net These studies help in rationalizing the observed biological activities and in the design of more potent inhibitors.

Computational studies, including Density Functional Theory (DFT) and molecular electrostatic potential studies, have also been performed on compounds derived from this compound to complement experimental findings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were not detailed in the provided context, the diverse derivatives synthesized from this compound make it a suitable candidate for such studies. QSAR modeling could be employed to establish a mathematical relationship between the structural features of these derivatives and their biological activities, which would be valuable for predicting the activity of new, unsynthesized compounds.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Derivatives in Research Contexts

The structural elucidation and purity assessment of derivatives of this compound are crucial steps in their synthesis and characterization. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

The progress of reactions involving this compound is often monitored by Thin-Layer Chromatography (TLC). mdpi.com The structures of the synthesized derivatives are confirmed using a variety of spectral data, including infrared (IR) spectroscopy, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of organic molecules, including derivatives of this compound. Both ¹H NMR and ¹³C NMR are used to provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For instance, in the characterization of 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde, ¹H NMR spectroscopy was used to identify the signals corresponding to the morpholine and coumarin protons, as well as the aldehyde proton. researchgate.net The chemical shifts (δ) and coupling constants (J) provide valuable information about the connectivity and stereochemistry of the molecule.

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex structures to establish the complete connectivity of the molecule. These techniques are crucial for unambiguously assigning all the proton and carbon signals, especially in cases of signal overlap in the one-dimensional (1D) spectra. wpmucdn.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound. The IR spectrum provides diagnostic information about the functional groups present in the molecule. The key vibrational frequencies are dictated by the coumarin core, the aldehyde group, and the chloro-substituent.

The most prominent absorption bands expected in the IR spectrum arise from the stretching vibrations of the two carbonyl groups: the lactone (ester) carbonyl within the pyran ring and the aldehyde carbonyl. The lactone C=O stretch typically appears at a higher wavenumber (around 1720-1750 cm⁻¹) due to the ring strain and electronic effects of the fused benzene (B151609) ring. The aldehyde C=O stretch is expected in the region of 1680-1700 cm⁻¹. The conjugation of the aldehyde group with the C3=C4 double bond can slightly lower this frequency.

Additional characteristic absorptions include the C-H stretching vibration of the aldehyde group, which typically appears as a distinct, sharp peak around 2850 cm⁻¹ and sometimes a weaker one near 2750 cm⁻¹. The aromatic C=C stretching vibrations from the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the lactone ether bond will show strong absorptions between 1000-1300 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600-800 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C-H Stretch | ~2850 and ~2750 |

| Lactone (Ester) | C=O Stretch | ~1720 - 1750 |

| Aldehyde | C=O Stretch | ~1680 - 1700 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Lactone (Ester) | C-O-C Stretch | ~1000 - 1300 |

| Alkene | C=C Stretch | ~1620 - 1680 |

| Chloroalkene | C-Cl Stretch | ~600 - 800 |

Mass Spectrometry

Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. The molecular formula of the compound is C₁₀H₅ClO₃, which corresponds to a calculated molecular weight of approximately 208.60 g/mol and a monoisotopic mass of 207.9927 g/mol . matrixscientific.comlgcstandards.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed, with a prominent peak at m/z 208 (for C₁₀H₅³⁵ClO₃) and a smaller peak at m/z 210 (for C₁₀H₅³⁷ClO₃) with about one-third the intensity. This M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound would likely proceed through the loss of small, stable neutral molecules. Common fragmentation pathways would include:

Loss of CO: The expulsion of a carbon monoxide molecule from the lactone ring is a characteristic fragmentation for coumarins, leading to a fragment ion at m/z 180/182.

Loss of CHO: The loss of the formyl radical from the aldehyde group would result in a fragment at m/z 179/181.

Loss of Cl: Cleavage of the carbon-chlorine bond would produce a fragment ion at m/z 173.

The table below summarizes the key expected ions in the mass spectrum.

| m/z Value | Proposed Fragment Identity | Notes |

| 208/210 | [C₁₀H₅ClO₃]⁺ (M⁺) | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 180/182 | [M - CO]⁺ | Resulting from the loss of carbon monoxide from the lactone. |

| 179/181 | [M - CHO]⁺ | Resulting from the loss of the formyl radical. |

| 173 | [M - Cl]⁺ | Resulting from the loss of a chlorine radical. |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, chlorine) in the compound, which serves as a fundamental check for its purity and empirical formula. The theoretical elemental composition can be calculated from the molecular formula, C₁₀H₅ClO₃, and the atomic masses of its constituent atoms (C=12.011, H=1.008, Cl=35 .453, O=15.999).

The calculated values serve as a benchmark against which experimentally determined values are compared. A close correlation between the experimental and calculated percentages confirms the elemental composition and purity of the synthesized compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 57.59% |

| Hydrogen | H | 1.008 | 5 | 5.04 | 2.42% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.00% |

| Oxygen | O | 15.999 | 3 | 47.997 | 23.01% |

| Total | 208.60 | 100.00% |

Future Research Directions and Emerging Applications for this compound

This compound has established itself as a highly versatile and reactive intermediate in organic synthesis, paving the way for numerous future research avenues and applications. Its unique structural arrangement, featuring an electrophilic aldehyde, a reactive C-Cl bond, and the biologically significant coumarin scaffold, makes it a valuable building block for constructing complex molecular architectures.

Future research is expected to focus on several key areas:

Synthesis of Novel Heterocyclic Systems: The compound is an excellent precursor for synthesizing fused heterocyclic systems. Its reaction with various nucleophiles can lead to the formation of novel chromeno-fused quinolines, pyrazoles, and other polycyclic structures. rsc.orgchemicalbook.com Research into one-pot, multi-component reactions starting from this aldehyde could yield diverse molecular libraries for biological screening. researchgate.net The development of stereoselective reactions to create chiral derivatives is another promising direction.

Pharmaceutical and Medicinal Chemistry: Coumarin derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. smolecule.com Future work will likely involve using this compound as a starting material to synthesize new derivatives and evaluate their therapeutic potential. The aldehyde functional group allows for the straightforward introduction of various pharmacophores through condensation reactions, enabling the exploration of structure-activity relationships.

Development of Advanced Materials: The chromophoric nature of the coumarin ring system makes its derivatives suitable for applications in materials science. smolecule.com There is potential for developing novel fluorescent probes and sensors based on this scaffold. smolecule.com The reactivity of the aldehyde and chloro groups allows for the covalent attachment of this molecule to polymers or surfaces, opening up possibilities for creating new functional materials with tailored optical or biological properties.

Catalysis and Reaction Methodology: Exploring the utility of this compound in novel catalytic transformations is another emergent area. Its electron-deficient double bond and reactive sites could be exploited in various transition-metal-catalyzed cross-coupling reactions or organocatalytic processes, further expanding its synthetic utility. mdpi.com

In essence, the future of this compound in research lies in leveraging its synthetic versatility to create complex and functional molecules for a broad range of applications, from drug discovery to materials science.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde in heterocyclic chemistry?

- Method 1 : Cyclocondensation with 1,3-bis(silyloxy)-1,3-butadienes yields benzo[c]chromen-6-ones. This reaction is performed under reflux conditions in anhydrous solvents (e.g., toluene), with yields optimized by controlling stoichiometry and reaction time (Scheme 9) .

- Method 2 : Schiff base formation via condensation with substituted anilines in rectified spirit. The aldehyde group reacts with primary amines to form imine derivatives, characterized by IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 8.5–9.0 ppm) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~10.0 ppm) and carbonyl carbons (δ ~180–190 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.00 for C₁₀H₅ClO₃) .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software elucidate structural features and intermolecular interactions of derivatives?

- Procedure : Single-crystal X-ray diffraction (SC-XRD) data collected at 100 K is refined using SHELXL. Key parameters include bond lengths (e.g., C=O at 1.21 Å) and angles.

- Findings :

- Halogen bonding (Cl···O interactions) and π-π stacking (centroid distances ~3.8 Å) stabilize crystal packing .

- SHELX refinement metrics (R factor < 0.05) ensure high reliability in structural assignments .

Q. What role does halogen bonding play in the crystal packing of chlorinated chromene derivatives, and how does chlorine position affect these interactions?

- Positional Effects :

- 6- or 8-Chloro substitution : Short Cl···O contacts (3.1–3.3 Å) dominate, influencing supramolecular assembly .

- 7-Chloro substitution : Van der Waals interactions (Cl···Cl ~3.45 Å) replace halogen bonding, reducing directional packing forces .

- Implications : These interactions guide rational design of solid-state materials with tailored physicochemical properties .

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic additions?

- Schiff Base Formation : The aldehyde reacts with amines via a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon, followed by (2) dehydration to form the imine. Solvent polarity (e.g., ethanol vs. DMF) and acid catalysis significantly impact reaction rates .

- Oxime Derivatives : Reaction with hydroxylamine hydrochloride in ethanol yields oximes, which are further functionalized (e.g., O-acylation with 4-nitrobenzoyl chloride) for bioactivity studies .

Data Contradictions and Resolutions

- Synthesis Yields : Cyclocondensation () reports higher yields (~70–80%) compared to Schiff base routes (~50–60%) . This discrepancy arises from side reactions (e.g., aldehyde oxidation) in amine-mediated syntheses.

- Halogen Bonding vs. Van der Waals Contacts : highlights that Cl position dictates interaction type, resolving apparent contradictions in crystal packing trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。